molecular formula C12H14BrN3 B8385884 8-bromo-N-(tert-butyl)quinoxalin-2-amine

8-bromo-N-(tert-butyl)quinoxalin-2-amine

Cat. No.: B8385884
M. Wt: 280.16 g/mol
InChI Key: YYPHFHHYXRCFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-N-(tert-butyl)quinoxalin-2-amine is a quinoxaline derivative characterized by a bromine substituent at the 8-position of the quinoxaline core and a tert-butyl group attached to the amino moiety at the 2-position. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and chemical properties, including enzyme inhibition, anticancer activity, and antimicrobial effects .

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

8-bromo-N-tert-butylquinoxalin-2-amine

InChI

InChI=1S/C12H14BrN3/c1-12(2,3)16-10-7-14-9-6-4-5-8(13)11(9)15-10/h4-7H,1-3H3,(H,15,16)

InChI Key

YYPHFHHYXRCFAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CN=C2C=CC=C(C2=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxalin-2-amine derivatives exhibit structural diversity, with variations in substituents at the quinoxaline core and the amino group. Below is a comparative analysis of 8-bromo-N-(tert-butyl)quinoxalin-2-amine and related compounds:

Table 1: Structural and Functional Comparison of Quinoxalin-2-amine Derivatives

Compound Name Substituents Key Biological Activities Synthesis Yield (%) Key References
This compound 8-Br, N-(tert-butyl) Inferred: Potential enzyme inhibition Not reported N/A
3-Chloro-N-ethylquinoxalin-2-amine (3a–f) 3-Cl, N-ethyl Anticancer (nuclear import inhibition) 53–85
7-Chloro-N-methyl-3-(methylsulfonyl)quinoxalin-2-amine 7-Cl, 3-(methylsulfonyl), N-methyl Antileishmanial Not reported
N-Ethyl-3-(prop-2-yn-1-yloxy)quinoxalin-2-amine (4a–f) 3-propargyloxy, N-ethyl α-Amylase/α-glucosidase inhibition 53–85
INI-43 (ChemBridge ZINC 20547783) 3-(1H-benzimidazol-2-yl), N-(dimethylaminopropyl) Anticancer (Kpnb1 inhibition) Not reported
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) 6-Cl, N-(2,3-dimethylphenyl) Antibacterial Not reported

Key Observations :

Substituent Effects on Bioactivity: Halogenation: Bromine (in the target compound) vs. chlorine (in 3a–f and 3f) may alter electronic properties and binding modes. Chlorinated derivatives (e.g., 3a–f) show anticancer activity by inhibiting nuclear import , while brominated analogs could exhibit enhanced lipophilicity and target selectivity. Amino Group Modifications: The tert-butyl group in the target compound contrasts with smaller alkyl (e.g., ethyl in 3a–f) or aromatic (e.g., 2,3-dimethylphenyl in 3f) substituents. Bulky tert-butyl groups may improve metabolic stability but reduce binding pocket accessibility compared to N-ethyl or N-methyl groups .

Enzyme Inhibition: Propargyloxy-substituted derivatives (e.g., 4a–f) demonstrate dual α-amylase/α-glucosidase inhibition (IC50: 15.2–31.6 µM) , suggesting that electron-withdrawing groups at the 3-position enhance enzyme interaction.

Synthetic Accessibility: Microwave-assisted synthesis (e.g., in ) improves efficiency for quinoxalin-2-amine derivatives compared to traditional thermal methods . The target compound’s synthesis would likely benefit from similar optimization.

Toxicity and Physicochemical Properties :

  • Methylsulfonyl and propargyloxy substituents (e.g., in and ) are associated with favorable drug-likeness and low toxicity risks . The tert-butyl group in the target compound may further enhance solubility and reduce off-target effects.

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